molecular formula C17H21N3O B2373920 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034481-55-3

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2373920
CAS No.: 2034481-55-3
M. Wt: 283.375
InChI Key: GDSYWWSGJGKSQF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that features a tert-butyl group, a pyrimidinyl group, and a benzamide moiety

Scientific Research Applications

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a reagent, its mechanism of action would depend on the specific chemical reaction it’s involved in .

Safety and Hazards

The safety and hazards associated with “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its potential applications. It could be explored for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a benzoyl chloride with an amine under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyrimidine derivatives with suitable leaving groups in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)aniline
  • 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)phenol
  • 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzoic acid

Uniqueness

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of both the tert-butyl and pyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(2-pyrimidin-5-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-17(2,3)15-6-4-14(5-7-15)16(21)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSYWWSGJGKSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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